molecular formula C29H21FN2O B1445980 2-Fluoro-6-(1-trityl-1H-imidazol-4-yl)benzaldehyde CAS No. 1402838-09-8

2-Fluoro-6-(1-trityl-1H-imidazol-4-yl)benzaldehyde

Cat. No.: B1445980
CAS No.: 1402838-09-8
M. Wt: 432.5 g/mol
InChI Key: SRVOKSJOOBNPGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-6-(1-trityl-1H-imidazol-4-yl)benzaldehyde is a synthetic organic compound that features a benzaldehyde core substituted with a fluoro group and an imidazole ring The compound’s structure is characterized by the presence of a trityl-protected imidazole moiety, which is a common protective group used in organic synthesis to prevent unwanted reactions at the imidazole nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(1-trityl-1H-imidazol-4-yl)benzaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(1-trityl-1H-imidazol-4-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydride or potassium carbonate.

Major Products

    Oxidation: 2-Fluoro-6-(1-trityl-1H-imidazol-4-yl)benzoic acid.

    Reduction: 2-Fluoro-6-(1-trityl-1H-imidazol-4-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-6-(1-trityl-1H-imidazol-4-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    2-Fluoro-6-(1-trityl-1H-imidazol-4-yl)benzyl alcohol: Similar structure but with a primary alcohol group instead of an aldehyde.

    2-Chloro-6-(1-trityl-1H-imidazol-4-yl)benzaldehyde: Similar structure but with a chloro group instead of a fluoro group.

Uniqueness

2-Fluoro-6-(1-trityl-1H-imidazol-4-yl)benzaldehyde is unique due to the presence of both a fluoro group and a trityl-protected imidazole ring. The fluoro group can enhance the compound’s reactivity and binding affinity, while the trityl protection provides stability during synthetic transformations .

Properties

IUPAC Name

2-fluoro-6-(1-tritylimidazol-4-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H21FN2O/c30-27-18-10-17-25(26(27)20-33)28-19-32(21-31-28)29(22-11-4-1-5-12-22,23-13-6-2-7-14-23)24-15-8-3-9-16-24/h1-21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVOKSJOOBNPGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C5=C(C(=CC=C5)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H21FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801182285
Record name 2-Fluoro-6-[1-(triphenylmethyl)-1H-imidazol-4-yl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801182285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1402838-09-8
Record name 2-Fluoro-6-[1-(triphenylmethyl)-1H-imidazol-4-yl]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1402838-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-6-[1-(triphenylmethyl)-1H-imidazol-4-yl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801182285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-6-(1-trityl-1H-imidazol-4-yl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
2-Fluoro-6-(1-trityl-1H-imidazol-4-yl)benzaldehyde
Reactant of Route 3
Reactant of Route 3
2-Fluoro-6-(1-trityl-1H-imidazol-4-yl)benzaldehyde
Reactant of Route 4
Reactant of Route 4
2-Fluoro-6-(1-trityl-1H-imidazol-4-yl)benzaldehyde
Reactant of Route 5
Reactant of Route 5
2-Fluoro-6-(1-trityl-1H-imidazol-4-yl)benzaldehyde
Reactant of Route 6
Reactant of Route 6
2-Fluoro-6-(1-trityl-1H-imidazol-4-yl)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.